

Spectroscopic Profile of 2-[(Diphenylmethyl)thio]acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-[(Diphenylmethyl)thio]acetamide

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This technical guide provides a comprehensive spectroscopic analysis of **2-[(Diphenylmethyl)thio]acetamide**, a key intermediate in the synthesis of the central nervous system stimulant Modafinil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

2-[(Diphenylmethyl)thio]acetamide (CAS No. 68524-30-1) is a crucial building block in pharmaceutical synthesis.^[1] Its chemical structure, consisting of a diphenylmethyl (benzhydryl) group attached via a thioether linkage to an acetamide moiety, gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this intermediate is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient. This guide presents a detailed summary of its ¹H NMR, ¹³C NMR, IR, and predicted MS data, alongside generalized experimental protocols and visual workflows to aid in its identification and analysis.

Spectroscopic Data

The spectroscopic data for **2-[(Diphenylmethyl)thio]acetamide** is summarized below, providing key identifiers for its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR (CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68 - 7.33	m	10H	Ar-H (protons on the two phenyl rings)
5.34	s	1H	CH (methine proton of the diphenylmethyl group)
3.39 - 3.19	dd	2H	CH ₂ (methylene protons of the acetamide group)

¹³C-NMR (CDCl₃):

Chemical Shift (δ) ppm	Assignment
167.2	-CONH ₂ (carbonyl carbon of the amide)
137.9	Ph (quaternary carbons of the phenyl rings)
135.7	Ph (quaternary carbons of the phenyl rings)
130.5	Ph (aromatic CH carbons)
129.8	Ph (aromatic CH carbons)
129.3	Ph (aromatic CH carbons)
128.7	Ph (aromatic CH carbons)
69.7	CH (methine carbon of the diphenylmethyl group)
56.9	-CH ₂ (methylene carbon of the acetamide group)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Assignment
3313.5	-NH ₂ (N-H stretching of the primary amide)
1685.9	-C=O (C=O stretching of the primary amide)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **2-[(Diphenylmethyl)thio]acetamide** is C₁₅H₁₅NOS, with a molecular weight of 257.35 g/mol .[\[1\]](#)[\[2\]](#)

Predicted Fragmentation:

m/z	Ion
257	$[M]^+$ (Molecular ion)
167	$[C_{13}H_{11}]^+$ (Diphenylmethyl cation)
91	$[C_4H_5NO_2S]^+$ (Fragment from cleavage of the C-S bond)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like **2-[(Diphenylmethyl)thio]acetamide**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean NMR tube.
- Data Acquisition: Acquire the 1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

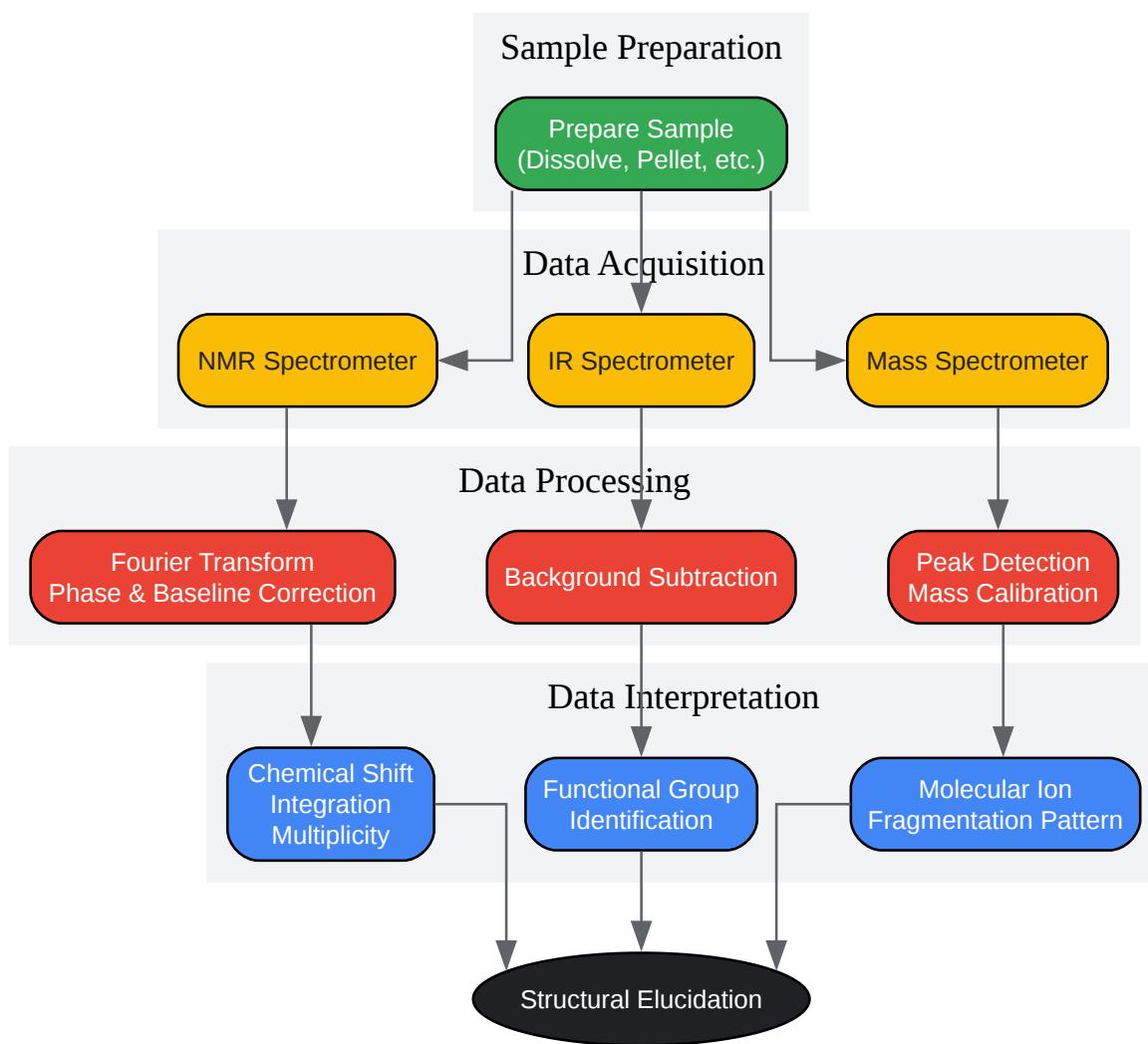
- Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

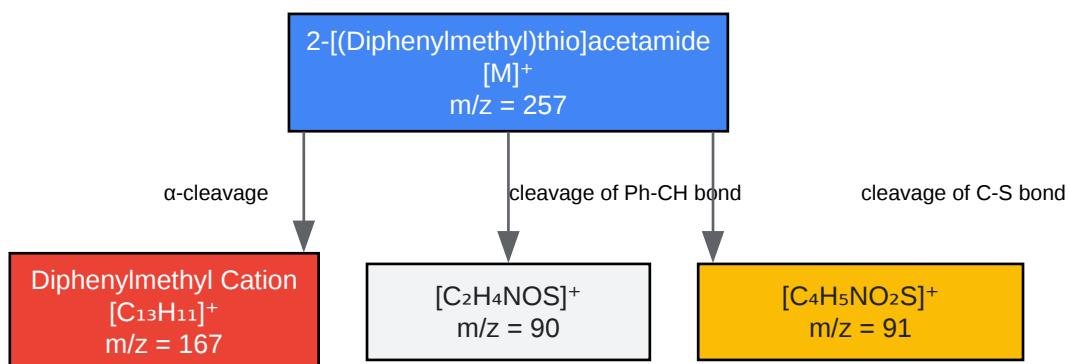
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a predicted fragmentation pathway for **2-[(Diphenylmethyl)thio]acetamide**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Predicted MS fragmentation of **2-[(Diphenylmethyl)thio]acetamide**.

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